molecular formula C16H14Cl4N2O B3823880 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

Cat. No. B3823880
M. Wt: 392.1 g/mol
InChI Key: HSKDHXQMROJTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylethanolamine is a compound that has pharmaceutical applications. It is used in the synthesis of imidazoles as potent calcitonin (CGRP) antagonists. It also aids in the preparation of benzofused hydroxamix acids, which are useful fragments for the synthesis of histone deacetylase inhibitors .


Synthesis Analysis

The synthesis of similar compounds often involves the use of N-unprotected amino acid esters as nucleophiles in reactions with benzyl alcohol derivatives. A ternary catalyst comprising a chiral aldehyde, a palladium species, and a Lewis acid is used to promote the reaction .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a “chelator + peptidomimetic” scaffold. Compounds with many different chelators inhibit the cell-free enzyme, but only compounds containing hydroxamic acid or N-formyl hydroxylamine exhibit appreciable antibacterial activity .


Chemical Reactions Analysis

The catalytic asymmetric Tsuji–Trost allylation and benzylation reactions are important strategies for enantioselectively constructing carbon–carbon and carbon–heteroatom bonds. These reactions are often used in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the molecular weight of a similar compound, N-[1-(Benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide, is 371.689 Da .

Mechanism of Action

Peptide deformylase (PDF) is a prokaryotic metalloenzyme that is essential for bacterial growth but is not required by mammalian cells. Thus, it represents a selective and promising target for the development of new antibacterial agents. Compounds that inhibit PDF have shown antibacterial activity .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety measures. For example, N-Benzylidenebenzylamine, a similar compound, is listed with hazard classifications for eye and skin irritation .

Future Directions

The development of new antibacterial agents that target peptide deformylase is a promising area of research. These compounds could potentially avoid cross-resistance with currently used antibacterial agents .

properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl4N2O/c17-13-8-6-12(7-9-13)14(23)22-15(16(18,19)20)21-10-11-4-2-1-3-5-11/h1-9,15,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKDHXQMROJTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 2
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 3
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 4
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 5
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
Reactant of Route 6
N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.